2-bromo-N-(2,5-dimethoxyphenyl)butanamide
CAS No.: 451460-06-3
Cat. No.: VC2348446
Molecular Formula: C12H16BrNO3
Molecular Weight: 302.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 451460-06-3 |
|---|---|
| Molecular Formula | C12H16BrNO3 |
| Molecular Weight | 302.16 g/mol |
| IUPAC Name | 2-bromo-N-(2,5-dimethoxyphenyl)butanamide |
| Standard InChI | InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-10-7-8(16-2)5-6-11(10)17-3/h5-7,9H,4H2,1-3H3,(H,14,15) |
| Standard InChI Key | XUOODXCLIQSWQY-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br |
| Canonical SMILES | CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br |
Introduction
Synthesis Methods and Approaches
The synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)butanamide typically involves a sequential approach with two primary stages: bromination and amidation. These reactions must be carefully controlled to ensure high yield and purity of the final product.
Bromination Process
The bromination step typically begins with butanoic acid or a butanoic acid derivative, which undergoes α-bromination to introduce the bromine atom at the second carbon position. This reaction can be accomplished using various brominating agents such as molecular bromine (Br₂) in the presence of a catalyst like phosphorus tribromide (PBr₃), or using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
The reaction conditions must be carefully controlled to ensure selectivity for the alpha position and to minimize side reactions. The bromination typically proceeds through a radical mechanism when NBS is used, or through an acid catalyzed mechanism when using molecular bromine. The progress of this step is monitored using thin-layer chromatography (TLC) to confirm the formation of the α-brominated intermediate.
Amidation Reaction
Following successful bromination, the next step involves the formation of the amide bond between the α-brominated butanoic acid derivative and 2,5-dimethoxyphenylamine. This amidation reaction can be accomplished through several methods, including:
-
Conversion of the α-brominated butanoic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with 2,5-dimethoxyphenylamine
-
Direct coupling of the α-brominated butanoic acid with 2,5-dimethoxyphenylamine using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt)
-
Utilizing activated esters of the α-brominated butanoic acid, which can then react with 2,5-dimethoxyphenylamine
The choice of method depends on factors including scale, available reagents, desired purity, and potential side reactions. The reaction progress is monitored using TLC, and the final product is typically purified using recrystallization or column chromatography.
Purification Techniques
The purification of 2-bromo-N-(2,5-dimethoxyphenyl)butanamide is critical to obtain a high-purity product suitable for further applications. Common purification methods include:
| Purification Method | Description | Advantages | Limitations |
|---|---|---|---|
| Recrystallization | Dissolution in hot solvent followed by controlled cooling | Simple process, high purity | Material loss, may require multiple cycles |
| Column Chromatography | Separation based on interaction with stationary phase | High resolution separation | Time-consuming, solvent-intensive |
| Preparative HPLC | High-performance liquid chromatography at preparative scale | Very high purity | Expensive, specialized equipment needed |
| Filtration and Washing | Removal of insoluble impurities and washing with appropriate solvents | Quick and straightforward | Limited purification capacity |
The specific method chosen depends on the scale of synthesis, required purity, available equipment, and the nature of potential impurities present in the crude product.
Chemical Reactions and Reactivity
2-bromo-N-(2,5-dimethoxyphenyl)butanamide can participate in various chemical reactions, primarily due to the reactivity of the alpha-bromo functionality and the amide group. Understanding these reactions is essential for utilizing the compound in organic synthesis and drug development.
Nucleophilic Substitution Reactions
Applications in Scientific Research
2-bromo-N-(2,5-dimethoxyphenyl)butanamide has several important applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and materials science.
Synthetic Chemistry Applications
In synthetic organic chemistry, 2-bromo-N-(2,5-dimethoxyphenyl)butanamide serves as a valuable building block for constructing more complex molecules. The presence of the reactive alpha-bromo functionality allows for further derivatization through various transformations, enabling the synthesis of structurally diverse compounds. This versatility makes the compound particularly useful in divergent synthesis strategies, where a common intermediate is transformed into multiple different products.
Researchers often utilize this compound in the development of synthetic methodologies, where it serves as a model substrate for testing new reaction conditions, catalysts, or synthetic approaches. The presence of both the alpha-bromo group and the amide functionality provides multiple reactive sites that can be selectively targeted depending on the reaction conditions employed.
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, 2-bromo-N-(2,5-dimethoxyphenyl)butanamide and its derivatives are investigated for potential biological activities and therapeutic applications. The 2,5-dimethoxyphenyl moiety is a structural feature found in several bioactive compounds, making this molecule of interest for developing new pharmaceutical agents.
The compound may serve as a starting point for structure-activity relationship (SAR) studies, where systematic modifications are made to the basic structure to identify derivatives with enhanced biological activity or improved pharmacokinetic properties. These modifications might include substituting the bromine with other functional groups or altering the substituents on the phenyl ring.
Comparison with Related Compounds
Comparing 2-bromo-N-(2,5-dimethoxyphenyl)butanamide with structurally related compounds provides valuable insights into the effects of structural modifications on chemical properties and biological activities. This comparative analysis helps in understanding structure-activity relationships and guides the design of new derivatives with improved properties.
Structural Analogues and Their Properties
Several compounds share structural similarities with 2-bromo-N-(2,5-dimethoxyphenyl)butanamide, differing in the substitution pattern on the phenyl ring, the nature of the halogen, or the length of the alkyl chain. The table below compares some of these structural analogues:
| Compound | Molecular Formula | Structural Differences | Notable Properties |
|---|---|---|---|
| 2-bromo-N-(2,5-dimethoxyphenyl)butanamide | C12H16BrNO3 | Reference compound | Alpha-bromo amide with 2,5-dimethoxy substitution |
| 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide | C11H13BrFNO | Fluorophenyl group, N-methyl substitution, propyl vs. butyl | Different electronic properties due to fluoro substitution |
| 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide | C11H13BrClNO2 | Chloro and single methoxy substitution | Altered electron distribution in aromatic ring |
| 2-bromo-N-(2,6-dimethylphenyl)butanamide | C12H16BrNO | Dimethyl vs. dimethoxy substitution | Different steric and electronic properties |
These structural variations can significantly impact chemical reactivity, solubility, binding affinity to biological targets, and pharmacokinetic properties. For example, the replacement of methoxy groups with methyl groups would reduce hydrogen bonding capacity but maintain steric bulk, potentially affecting the compound's interaction with biological receptors.
Functional Derivatives and Their Applications
Functional derivatives of 2-bromo-N-(2,5-dimethoxyphenyl)butanamide, where the bromine is replaced with other functional groups, offer expanded applications in various fields. Some important functional derivatives include:
-
Amino derivatives: Replacing bromine with an amino group can create compounds with different hydrogen bonding patterns and reduced reactivity
-
Azido derivatives: Introducing an azido group enables click chemistry applications and bioorthogonal labeling
-
Thiol derivatives: Sulfur-containing analogues may exhibit different biological activities and metal-binding properties
-
Alkoxy derivatives: Replacement with alkoxy groups can tune the compound's polarity and membrane permeability
Each of these derivatives presents unique chemical properties and potential applications in synthetic chemistry, medicinal chemistry, or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume